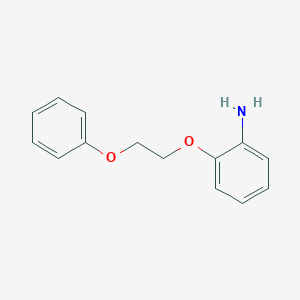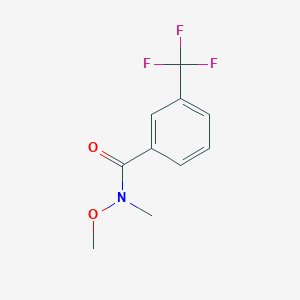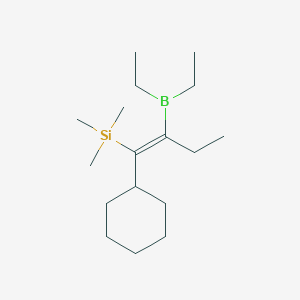
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-
Descripción general
Descripción
“1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-” is a chemical compound with the molecular formula C17H35BSi. It contains a total of 54 bonds, including 19 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered cyclohexyl ring and a butene group. The butene group is substituted with a diethylboryl group and a trimethylsilyl group . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .Aplicaciones Científicas De Investigación
Catalysis of Hydrosilylation : The compound bis(trimethylsilyl)mercury effectively catalyzes the addition of trichlorosilane to 1-octene or cyclohexene under UV irradiation (Bennett, Eaborn, & Jackson, 1970).
Synthesis of (1-vinylallyl)benzene Type Compounds : 1,4-bis(trimethylsilyl)-2-butene reacts with aromatic aldehydes and titanium tetrachloride to produce these compounds in varying yields (Ding, Chapelon, Ollivier, & Santelli, 2006).
Stereospecific Addition to π-Bonds : The reaction of RSiSiR with cis- and trans-butenes produces cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes in a stereospecific manner (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).
Photolysis and Cycloreversion Studies : Photolysis of 1,2-DISILACYCLOBUTANE in methylcyclohexane produces various compounds, showcasing potential in synthetic chemistry (Apeloig, Bravo‐Zhivotovskii, Zharov, Panov, Leigh, & Sluggett, 1998).
Synthetic Equivalents for Anions and Dianions : The compound has been used in synthesizing 1,1-(1,3-Butadienyl) anions and dianions, which have applications in organic synthesis and catalysis (Meagher, Yet, Hsiao, & Shechter, 1998).
Stable Dialkylsilylene Reactions : The compound is involved in producing stable C-unsubstituted silirane and silirene by reacting with ethylene and acetylene (Ishida, Iwamoto, & Kira, 2011).
Propiedades
IUPAC Name |
[(E)-1-cyclohexyl-2-diethylboranylbut-1-enyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35BSi/c1-7-16(18(8-2)9-3)17(19(4,5)6)15-13-11-10-12-14-15/h15H,7-14H2,1-6H3/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYYYQFMZDYKV-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C(=C(C1CCCCC1)[Si](C)(C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CC)(CC)/C(=C(/C1CCCCC1)\[Si](C)(C)C)/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35BSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





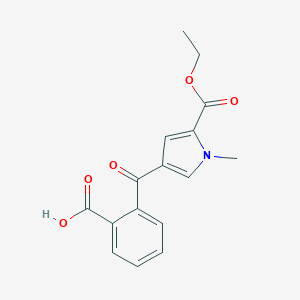
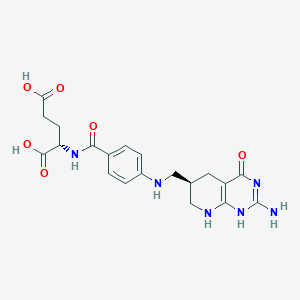
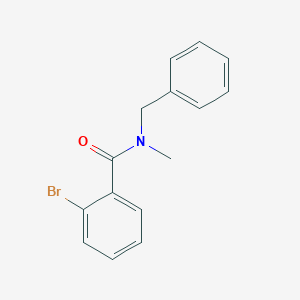
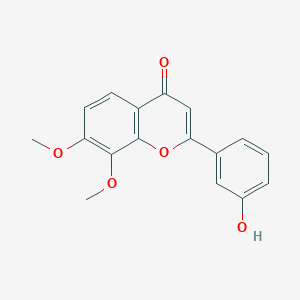
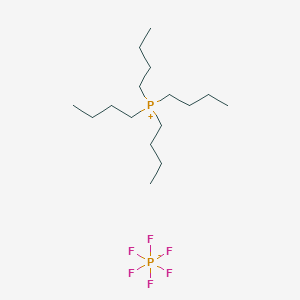
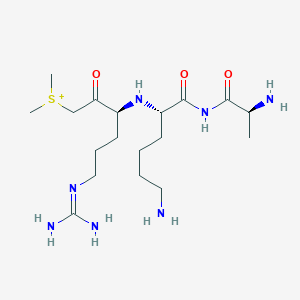
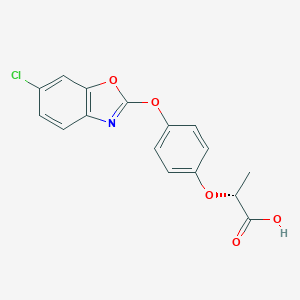


![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
